1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde
Description
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde featuring a fluorinated hydroxypropyl substituent. Its molecular formula is C₉H₁₃FO₂, with a molecular weight of 172.20 g/mol. The compound combines a strained cyclobutane ring, a reactive aldehyde group, and a fluorine atom at the 3-position of the hydroxypropyl chain. This structural arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The fluorine atom enhances electronegativity and lipophilicity, while the hydroxyl and aldehyde groups enable diverse reactivity, including nucleophilic additions and hydrogen bonding interactions .
Properties
Molecular Formula |
C8H13FO2 |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H13FO2/c9-5-7(11)4-8(6-10)2-1-3-8/h6-7,11H,1-5H2 |
InChI Key |
SCNCQNBJGLXQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(CF)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro-hydroxypropyl group: This step often involves the use of fluorinating agents and hydroxylation reactions.
Aldehyde functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like OH-, NH2-, and CN-
Major Products
Oxidation: 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carboxylic acid
Reduction: 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-methanol
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde depends on its interaction with specific molecular targets. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related cyclobutane carbaldehydes and derivatives, focusing on functional groups , reactivity , biological activity , and physicochemical properties .
Structural and Functional Group Comparisons
Physicochemical Properties
| Property | 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde | 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde | 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
|---|---|---|---|
| Molecular Weight | 172.20 g/mol | 182.26 g/mol | 138.21 g/mol |
| LogP | ~1.2 (estimated) | ~1.5 | ~0.8 |
| Hydrogen Bond Donors | 1 (hydroxyl) | 1 (hydroxyl) | 0 |
| Reactivity Index | High (fluorine + aldehyde) | Moderate (steric hindrance) | Very High (alkyne) |
Biological Activity
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is a compound characterized by its unique cyclobutane ring and a carbaldehyde functional group, along with a fluorinated hydroxypropyl substituent. This structural configuration suggests potential biological activities that merit further exploration, especially in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of 182.21 g/mol. The presence of the fluorine atom is particularly noteworthy, as it can significantly influence the compound's reactivity and biological properties.
The chemical structure of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde allows for various reactions typical of aldehydes, including nucleophilic addition and condensation reactions. These reactions are essential for synthesizing more complex organic molecules, which may exhibit diverse biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, which include:
- Aldol Condensation : Utilizing appropriate starting materials to form the cyclobutane framework.
- Fluorination Reactions : Introducing the fluorine atom at specific positions on the hydroxypropyl chain.
- Reduction Reactions : Modifying the aldehyde group to explore different derivatives.
These methods provide flexibility in synthesizing this compound, allowing researchers to tailor its properties for specific biological applications.
Biological Activity
Research on the biological activity of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is limited but indicates potential pharmacological properties. Compounds with similar structures often exhibit activities such as:
- Antimicrobial Effects : Some cyclobutane derivatives have shown efficacy against various pathogens.
- Anticancer Activity : Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
- Neuroprotective Properties : Fluorinated compounds are often studied for their effects on neurodegenerative diseases due to their ability to cross the blood-brain barrier.
Comparative Analysis with Similar Compounds
The uniqueness of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde lies in its combination of structural features that may confer distinct biological activities not found in other similar compounds. A comparison with related compounds is summarized in Table 1.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Fluoropropanal | Contains a fluorinated propanal group | Simpler structure without cyclobutane |
| Cyclobutanecarboxaldehyde | Cyclobutane ring with a carboxaldehyde group | Lacks fluorination but retains cyclic structure |
| 2-Hydroxycyclobutanecarboxaldehyde | Hydroxy and carboxaldehyde on cyclobutane | Different functional groups affecting reactivity |
Research Findings
Recent studies suggest that the biological activity of compounds similar to 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde can be attributed to their ability to interact with various biological targets. Interaction studies focusing on binding affinity and activity against specific enzymes or receptors are crucial for understanding how this compound functions at the molecular level. Such studies may include:
- Enzyme Inhibition Assays : Testing the compound's ability to inhibit key enzymes involved in disease pathways.
- Cell Line Studies : Evaluating cytotoxicity and proliferation effects in cancer cell lines.
Case Studies
While specific case studies directly involving 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde are scarce, analogous compounds have been explored extensively. For instance, fluorinated cyclobutanes have shown promising results in preclinical trials for their anticancer properties, leading researchers to hypothesize similar outcomes for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
